molecular formula C6H13ClO2S B1465830 Hexane-3-sulfonyl chloride CAS No. 1081524-29-9

Hexane-3-sulfonyl chloride

Cat. No.: B1465830
CAS No.: 1081524-29-9
M. Wt: 184.69 g/mol
InChI Key: VGAVSZUJLYKYPO-UHFFFAOYSA-N
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Description

Hexane-3-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane-3-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride . Another method utilizes N-chlorosuccinimide and dilute hydrochloric acid to achieve the oxidative chlorination of thiols . Additionally, continuous flow protocols using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent for oxidative chlorination have been developed .

Industrial Production Methods

Industrial production of this compound often involves the chlorosulfonation of alkanesulfonyl derivatives. This process uses readily accessible reagents and offers safe operations with high yields . The procedure typically involves the use of chlorosulfonic acid or thionyl chloride as chlorinating agents.

Chemical Reactions Analysis

Types of Reactions

Hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexane-3-sulfonyl chloride has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Hexane-3-sulfonyl chloride can be compared with other sulfonyl chlorides such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications .

Similar Compounds

    Methanesulfonyl chloride: CH3SO2Cl

    Benzenesulfonyl chloride: C6H5SO2Cl

    Tosyl chloride: CH3C6H4SO2Cl

This compound is unique due to its hexyl chain, which imparts different physical and chemical properties compared to its shorter or aromatic counterparts .

Properties

IUPAC Name

hexane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-3-5-6(4-2)10(7,8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAVSZUJLYKYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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